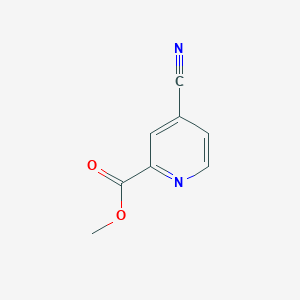

Methyl 4-cyanopyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-cyanopyridine-2-carboxylate (CAS: 142729-98-4) is a pyridine derivative with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position. Its molecular formula is C₈H₆N₂O₂, and it has a molecular weight of 162.15 g/mol . The compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis due to its electron-deficient pyridine core, which enhances reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-cyanopyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Methyl 4-cyanopyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of methyl 4-cyanopyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The nitrile and ester functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Ethyl 4-cyano-2-pyridinecarboxylate (CAS: 97316-50-2)

- Structure : Ethyl ester (-COOCH₂CH₃) instead of methyl ester.

- Molecular Formula : C₉H₈N₂O₂.

- Molecular Weight : 176.17 g/mol .

- Commercial availability varies, with purity ranging from 95% to 97% and prices between €75.00 and €637.00 . Applications: Similar to the methyl ester but may be preferred in reactions requiring slower hydrolysis rates due to steric bulk.

Methyl 4-chloropyridine-2-carboxylate Hydrochloride (CAS: 176977-85-8)

- Structure: Chloro (-Cl) substituent replaces the cyano group.

- Key Differences: The chloro group is a weaker electron-withdrawing group compared to cyano, reducing the ring’s electron deficiency and reactivity in substitution reactions . Applications: Likely used as a precursor in Suzuki-Miyaura couplings or as a directing group in metal-catalyzed reactions.

Methyl 4-bromopyridine-2-carboxylate hydrobromide (CAS: 1951439-82-9)

- Structure : Bromo (-Br) substituent at the 4-position.

- Molecular Formula: C₇H₇Br₂NO₂.

- Molecular Weight : 296.96 g/mol .

- Key Differences: Bromine’s higher atomic weight and polarizability enhance leaving-group ability, making this compound suitable for nucleophilic aromatic substitution or cross-coupling reactions. Compared to the cyano analog, bromo derivatives are typically more reactive but less stable under basic conditions.

5-Chlorothiazolo[5,4-b]pyridine (CAS: 1313726-12-3)

- Structure : Thiazole-fused pyridine with a chloro substituent.

- Molecular Formula : C₆H₃ClN₂S.

- Molecular Weight : 170.62 g/mol .

- Key Differences: The bicyclic thiazolo-pyridine system introduces rigidity and distinct electronic properties, favoring applications in medicinal chemistry (e.g., kinase inhibitors). Unlike Methyl 4-cyanopyridine-2-carboxylate, this compound lacks an ester group, limiting its utility in esterification or hydrolysis-driven syntheses.

Tabulated Comparison of Key Properties

Actividad Biológica

Methyl 4-cyanopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the molecular formula C8H6N2O2 and features a pyridine ring substituted with a cyano and carboxylate group. The presence of these functional groups contributes to its reactivity and biological activity.

Biochemical Interactions

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it participates in radical benzylation reactions and can affect metabolic enzymes through hydrogen bonding and van der Waals interactions. These interactions are crucial for modulating enzyme activity and cellular functions.

Cellular Effects

This compound affects cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling proteins, leading to alterations in downstream pathways. Furthermore, it interacts with transcription factors, influencing gene transcription, which collectively impacts cellular metabolic flux.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Mycobacterium tuberculosis , where derivatives of cyanopyridone showed promising antitubercular activity with minimal cytotoxicity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 1.2 | Antitubercular |

| Analogue 11i | 0.12 | Enhanced activity |

| Analogue 10a | >10 | No activity |

The above table summarizes the minimum inhibitory concentrations (MIC) of various derivatives, highlighting the enhanced activity of specific analogues compared to the parent compound.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Its mechanism involves the modulation of signaling pathways associated with cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest .

Case Studies and Research Findings

A study focusing on the synthesis of aryl-shifted cyanopyridone analogues found that while many lacked significant inhibitory potency against MtbTMPK , some exhibited promising antitubercular activity. For example, analogue 11i demonstrated a tenfold increase in activity compared to previously reported compounds .

Another investigation into pyridine compounds revealed their broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. These findings indicate the potential for this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-cyanopyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of 4-cyanopyridine-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes include nucleophilic substitution of halogenated precursors (e.g., methyl 4-bromopyridine-2-carboxylate) with cyanide sources (KCN or CuCN). Key factors include:

- Catalyst selection : Protic acids enhance esterification efficiency but may require neutralization steps.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve cyanide substitution kinetics.

- Temperature : Reactions above 80°C risk decarboxylation; optimal yields are observed at 60–70°C.

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Esterification | H₂SO₄ | MeOH | 78 | >95 | |

| Nucleophilic Substitution | CuCN | DMF | 65 | 90 |

Q. Which spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the δ 7.8–8.5 ppm range (pyridine ring) and the methyl ester singlet at δ 3.9–4.1 ppm. Splitting patterns confirm substitution positions.

- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the ester carbonyl resonates at δ 165–170 ppm.

- IR : Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (C=O ester).

- MS : Molecular ion [M+H]⁺ at m/z 178.05 (C₈H₆N₂O₂). Fragmentation peaks at m/z 151 (loss of CN) and 123 (loss of COOCH₃) confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound’s molecular geometry?

- Methodological Answer : Discrepancies often arise from non-covalent interactions (e.g., π-stacking) not accounted for in gas-phase DFT calculations. Strategies include:

- Refinement Software : Use SHELXL for high-resolution X-ray data to model thermal motion and disorder .

- Puckering Analysis : Apply Cremer-Pople parameters ( ) to assess ring non-planarity in pyridine derivatives .

- Benchmarking : Compare experimental bond lengths/angles with MP2/cc-pVTZ-level computations. Discrepancies >0.02 Å suggest lattice packing effects.

Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?

- Methodological Answer : The compound hydrolyzes in aqueous media via ester cleavage. Stabilization methods include:

- pH Control : Buffers at pH 5–6 minimize hydrolysis (t₁/₂ increases from 2h to 24h at pH 7.4) .

- Lyophilization : Store as a lyophilized powder and reconstitute in acetonitrile/water (1:4 v/v) immediately before use.

- Derivatization : Replace the methyl ester with tert-butyl groups to enhance steric protection .

Q. How do electronic effects of the nitrile and ester groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile and ester groups activate the pyridine ring for electrophilic substitution at the 3- and 5-positions. For Suzuki-Miyaura coupling:

- Catalyst : Pd(PPh₃)₄ in toluene/EtOH (3:1) at 100°C achieves 70% yield for 5-aryl derivatives.

- Substrate Limitations : Steric hindrance from the ester group reduces reactivity at the 2-position.

Table 2 : Reactivity Trends in Cross-Coupling

| Position | Reactivity (Relative Rate) | Preferred Catalyst |

|---|---|---|

| 3 | High | Pd(OAc)₂/XPhos |

| 5 | Moderate | PdCl₂(dppf) |

| 2 | Low | N/A |

Q. Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different deuterated solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter proton coupling constants. For accurate assignments:

Propiedades

IUPAC Name |

methyl 4-cyanopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYBXMRPDDEITK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.